AMARA peptide TFA

Description

BenchChem offers high-quality AMARA peptide TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMARA peptide TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

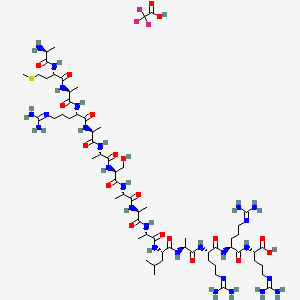

Molecular Formula |

C64H116F3N27O19S |

|---|---|

Molecular Weight |

1656.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C62H115N27O17S.C2HF3O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;3-2(4,5)1(6)7/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |

InChI Key |

AXASAQOGILRMAA-ARTDHNELSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

AMARA Peptide TFA: A Technical Guide for Kinase Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The AMARA peptide, supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide widely recognized as a robust and specific substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs). Its defined sequence and phosphorylation site make it an invaluable tool for in vitro kinase assays, enabling the precise measurement of kinase activity and the screening of potential inhibitors. This technical guide provides a comprehensive overview of AMARA peptide TFA, including its biochemical properties, its central role in the AMPK signaling pathway, detailed experimental protocols for its use in kinase assays, and relevant quantitative data to support experimental design.

Introduction to AMARA Peptide TFA

The AMARA peptide is a synthetic polypeptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg . The serine residue at position 7 serves as the specific phosphorylation site for members of the AMPK family of serine/threonine kinases.

The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is commonly used in the final purification step of peptide synthesis by high-performance liquid chromatography (HPLC), and it serves as a counterion to the positively charged residues in the peptide, ensuring its stability and solubility. For most in vitro applications, the presence of TFA does not interfere with the assay.

Biochemical Function and Signaling Pathway

The primary function of the AMARA peptide is to act as a substrate for AMP-activated protein kinase (AMPK) and the Salt-Inducible Kinases (SIK1, SIK2, and SIK3), which are themselves part of the broader AMPK family[1][2][3].

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise.

The activation of AMPK initiates a cascade of downstream events aimed at restoring cellular energy balance. This includes the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and the activation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).

The following diagram illustrates the core AMPK signaling pathway:

References

AMARA Peptide: A Versatile Substrate for Probing AMPK and SIK Kinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide has emerged as a critical tool for the study of two closely related serine/threonine kinases: AMP-activated protein kinase (AMPK) and Salt-inducible kinase (SIK). As a synthetic peptide substrate, AMARA provides a specific and reliable means to measure the catalytic activity of these kinases, which are central regulators of cellular metabolism and signaling. This technical guide provides a comprehensive overview of the AMARA peptide, its kinetic parameters with SIK, detailed experimental protocols for both radioactive and non-radioactive kinase assays, and a depiction of the relevant signaling pathways. This information is intended to empower researchers in their efforts to understand the intricate roles of AMPK and SIK in health and disease, and to facilitate the discovery of novel therapeutic modulators.

The AMARA peptide is a synthetic peptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg [1]. It is designed to be a specific substrate for members of the AMPK/SNF1-like kinase family, which includes both AMPK and SIK isoforms[2][3][4]. The serine residue in the sequence serves as the phosphorylation site for these kinases.

Data Presentation: Quantitative Analysis of AMARA Peptide as a Kinase Substrate

The utility of a kinase substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insight into the affinity of the enzyme for the substrate and the efficiency of the phosphorylation reaction. Below is a summary of the available quantitative data for the AMARA peptide with SIK2. To date, specific Km and Vmax values for the AMARA peptide with AMPK isoforms have not been reported in the literature.

| Kinase | Substrate | Km (µM) | Vmax (units/mg) | Comments |

| SIK2 (GST-tagged, recombinant) | AMARA Peptide | 162 | 86 | Data obtained from studies with endogenous SIK2 immunoprecipitated from 3T3-L1 adipocytes. |

| AMPK | AMARA Peptide | Not Reported | Not Reported | While widely used as a substrate, specific kinetic constants have not been published. |

Experimental Protocols

Detailed and reliable experimental protocols are essential for obtaining reproducible results. The following sections provide methodologies for both non-radioactive and radioactive kinase assays using the AMARA peptide.

Non-Radioactive SIK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Chemi-Verse™ SIK1 Kinase Assay Kit by BPS Bioscience and utilizes the ADP-Glo™ technology from Promega to measure kinase activity by quantifying the amount of ADP produced.

Materials:

-

Purified recombinant SIK1 kinase

-

AMARA Peptide (1 mg/ml stock)

-

5x Kinase Assay Buffer 1 (specific to the kit)

-

500 µM ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well plates

-

Test inhibitors dissolved in DMSO

Procedure:

-

Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each well, combine 6 µl of 5x Kinase Assay Buffer 1, 0.5 µl of 500 µM ATP, 5 µl of 1 mg/ml AMARA Peptide, and 1 µl of distilled water.

-

Assay Plate Setup:

-

Add 12.5 µl of the Master Mix to each well.

-

For inhibitor screening, add 2.5 µl of the test inhibitor solution (ensure the final DMSO concentration does not exceed 1%).

-

For the positive control (maximum kinase activity), add 2.5 µl of a diluent solution (e.g., 10% DMSO in 1x Kinase Assay Buffer 1).

-

For the "blank" (no enzyme control), add 2.5 µl of the diluent solution and an additional 10 µl of 1x Kinase Assay Buffer 1.

-

-

Enzyme Addition:

-

Thaw the SIK1 enzyme on ice.

-

Dilute the SIK1 to a working concentration of 1.25 ng/µl in 1x Kinase Assay Buffer 1.

-

Initiate the kinase reaction by adding 10 µl of the diluted SIK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

ADP Detection:

-

Add 25 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes, protected from light.

-

-

ATP Detection:

-

Add 50 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for another 45 minutes, protected from light.

-

-

Luminescence Measurement: Read the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

Radioactive AMPK Kinase Assay ([γ-32P]ATP Filter Binding Assay)

This protocol is a generalized method for a radioactive kinase assay and has been adapted for use with the AMARA peptide, based on established procedures for AMPK activity measurement[5]. This method is considered the gold standard for its high sensitivity and direct measurement of phosphate incorporation[5].

Materials:

-

Immunoprecipitated or purified AMPK

-

AMARA Peptide

-

[γ-32P]ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij35)

-

ATP/MgCl2 solution (e.g., 200 µM ATP, 50 µM MgCl2 final concentration)

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

Prepare a reaction mix in a total volume of 50 µl.

-

Combine the kinase assay buffer, immunoprecipitated or purified AMPK, and AMARA peptide (a typical final concentration is 200 µM)[5].

-

-

Initiation of Reaction:

-

Prepare a "hot assay mix" containing the ATP/MgCl2 solution and [γ-32P]ATP (specific activity typically around 0.25 x 106 cpm/nmol)[5].

-

Start the reaction by adding the hot assay mix to the reaction tubes.

-

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes)[5].

-

Stopping the Reaction and Spotting:

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20-40 µl) onto P81 phosphocellulose paper squares.

-

-

Washing:

-

Wash the P81 papers extensively in 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP. This is typically done with multiple washes of several minutes each.

-

-

Quantification:

-

Dry the P81 papers.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Kinase activity is calculated based on the counts per minute (CPM), the specific activity of the [γ-32P]ATP, and the amount of enzyme used, typically expressed as nmol of phosphate incorporated per minute per milligram of protein (U/mg)[5].

-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context in which the AMARA peptide is utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of AMPK and SIK, as well as a generalized experimental workflow for a kinase assay.

Caption: A simplified diagram of the AMPK signaling pathway.

Caption: A simplified diagram of the SIK signaling pathway.

Caption: A generalized workflow for a kinase assay using the AMARA peptide.

Conclusion

The AMARA peptide is an invaluable tool for the study of AMPK and SIK, providing a specific and reliable substrate for the in vitro characterization of their kinase activity. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings. While the kinetic parameters for AMARA with SIK2 are established, a notable gap in the literature remains regarding the Michaelis-Menten constants for AMPK. Future studies determining these values will further enhance the utility of the AMARA peptide in quantitative enzymology. The continued use of this and other well-characterized substrates will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of these critical kinases and aid in the development of novel therapeutics targeting these pathways.

References

An In-Depth Technical Guide to the AMARA Peptide in Kinase Assays

Introduction

The AMARA peptide, with the sequence AMARAASAAALARRR, is a synthetic peptide widely recognized as a robust and specific substrate for AMP-activated protein kinase (AMPK) and its related kinases, such as salt-inducible kinases (SIKs).[1][2][3][4][5][6][7] Its design incorporates the minimal phosphorylation consensus sequence for AMPK, making it an invaluable tool for researchers studying cellular energy homeostasis, metabolic disorders, and drug development targeting the AMPK signaling pathway. This guide provides a comprehensive overview of the AMARA peptide's mechanism of action, its application in various kinase assay formats, and detailed experimental protocols.

Mechanism of Action as a Kinase Substrate

The core function of the AMARA peptide in a kinase assay is to act as an artificial substrate for a specific kinase. The kinase, in the presence of a phosphate donor (typically ATP), recognizes a specific serine residue within the AMARA sequence and catalyzes the transfer of the gamma-phosphate from ATP to this residue.

The phosphorylation event is the measurable output of the kinase's activity. The rate of this phosphorylation is directly proportional to the kinase's enzymatic activity, allowing for precise quantification. The AMARA peptide is particularly effective because its sequence is optimized for recognition and binding by AMPK, leading to efficient phosphorylation.[1][8]

Kinetics and Specificity

The AMARA peptide is a substrate for all AMPK subfamily kinases and is also utilized by other related kinases like SIKs.[1][2] While specific kinetic parameters can vary based on the exact kinase isoform and assay conditions, the AMARA peptide generally exhibits favorable Michaelis-Menten kinetics.

Table 1: Quantitative Data for AMARA Peptide in Kinase Assays

| Parameter | Value | Kinase Source | Assay Conditions |

| Typical Concentration | 100-200 µM | Recombinant AMPK | Radiometric or Luminescence-based assays |

| Km (approximate) | 10-50 µM | Rat Liver AMPK | Varies with ATP concentration; generally determined by radiometric assays. |

| Vmax | Highly variable | Dependent on Enzyme | Dependent on the specific activity of the kinase preparation. |

| Optimal ATP | 100-200 µM | General Kinase Assay | Balances signal strength with potential for substrate inhibition at high conc. |

Note: Kinetic values are approximate and should be determined empirically for each specific experimental setup.

Experimental Protocols

The activity of kinases using the AMARA peptide can be measured through various methods, most commonly through radiometric assays or luminescence-based assays.

Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate into the AMARA peptide.[9][10]

Materials:

-

Purified, active AMPK

-

AMARA Peptide (1 mM stock)

-

Kinase Assay Buffer (5X): 200 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT

-

ATP (10 mM stock)

-

[γ-³²P]ATP (10 µCi/µL)

-

75 mM Phosphoric Acid

-

Acetone

-

Scintillation Counter

Methodology:

-

Prepare Kinase Reaction Mix: For a 25 µL final reaction volume, combine:

-

5 µL of 5X Kinase Assay Buffer

-

2.5 µL of AMARA Peptide (final concentration 100 µM)

-

Kinase (amount to be determined by titration)

-

Nuclease-free water to 20 µL

-

-

Initiate Reaction: Prepare an ATP mix by combining cold ATP and [γ-³²P]ATP. Add 5 µL of the ATP mix to the reaction tube to achieve a final concentration of 200 µM ATP.

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes. The linear range of the reaction should be determined empirically.

-

Stop Reaction and Spot: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[12][13]

-

Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.[11][14] Perform a final wash with acetone to dry the paper.[11][12]

-

Quantification: Place the dried P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radiometric ADP-Glo™ Luminescence Assay

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15] It is a two-step process that first terminates the kinase reaction and depletes remaining ATP, then converts the produced ADP into a quantifiable luminescent signal.[15][16]

Materials:

-

Purified, active AMPK

-

AMARA Peptide

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Methodology:

-

Set up Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up the kinase reaction in a small volume (e.g., 5 µL).

-

Combine kinase, AMARA peptide (e.g., 100 µM), and ATP (e.g., 25 µM) in kinase buffer.

-

Incubate at room temperature for the desired time (e.g., 60 minutes).

-

-

Terminate Kinase Reaction: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well.[17] This stops the kinase reaction and depletes the unconsumed ATP.[17]

-

Incubation: Incubate the plate at room temperature for 40 minutes.[16][17]

-

ADP to ATP Conversion and Detection: Add a double volume (10 µL) of Kinase Detection Reagent to each well.[18] This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a light signal.[17]

-

Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[17]

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.

Signaling Pathways and Visualizations

The AMARA peptide is primarily used to assay AMPK, a central regulator of cellular energy homeostasis.[19][20] AMPK is activated by stresses that deplete cellular ATP, such as low glucose or hypoxia.[19][20] Once active, it phosphorylates numerous downstream targets to restore energy balance by switching on catabolic pathways (like fatty acid oxidation) and switching off anabolic pathways (like protein synthesis).[19]

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream metabolic effects.

Caption: General experimental workflow for an in vitro kinase assay using the AMARA peptide.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMARA substrate peptide for SIK + AMPK (ab204852) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sinobiological.com [sinobiological.com]

- 6. innopep.com [innopep.com]

- 7. AMARA peptide substrate - Echelon Biosciences [echelon-inc.com]

- 8. AMARA peptide - 1 mg [anaspec.com]

- 9. researchgate.net [researchgate.net]

- 10. LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. Immunoprecipitation and kinase activity assay. [bio-protocol.org]

- 14. biochem.wustl.edu [biochem.wustl.edu]

- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 16. worldwide.promega.com [worldwide.promega.com]

- 17. promega.com [promega.com]

- 18. promega.com [promega.com]

- 19. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 20. sinobiological.com [sinobiological.com]

The AMARA Peptide: A Specialized Tool for Interrogating a Key Cellular Energy Sensor

A deep dive into the discovery, evolution, and application of the AMARA peptide, a critical substrate for AMP-activated protein kinase (AMPK) research, providing researchers with a specific and sensitive tool to unravel the complexities of cellular metabolism.

The AMARA peptide has become an indispensable research tool for scientists investigating the intricate signaling pathways governed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This synthetic peptide, with its specific amino acid sequence, serves as a highly selective substrate for AMPK, enabling precise measurement of its activity and facilitating the screening of potential therapeutic compounds. This technical guide explores the history of the AMARA peptide, from its conceptual origins to its current applications, providing detailed experimental protocols and a summary of key quantitative data for researchers in cell biology and drug discovery.

From a Natural Substrate to a Refined Research Tool: The Genesis of the AMARA Peptide

The story of the AMARA peptide begins with the study of a natural substrate of AMPK: acetyl-CoA carboxylase (ACC). In the late 1980s, the laboratory of D. Grahame Hardie was pivotal in characterizing AMPK and its role in regulating metabolic pathways. They identified that AMPK phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis. This foundational work led to the development of the first widely used synthetic peptide substrate for AMPK, known as the "SAMS peptide."

The SAMS peptide, with the sequence HMRSAMSGLHLVKRR , was derived from the phosphorylation site of ACC.[1][2] A crucial modification was made to this sequence to enhance its specificity for AMPK. The original ACC sequence contained a serine residue that could also be phosphorylated by protein kinase A (PKA). To eliminate this cross-reactivity, this serine was replaced with an alanine, resulting in a more specific substrate for AMPK.[3][4][5]

The AMARA peptide, with the sequence AMARAASAAALARRR , represents a further refinement of this concept. It is a "minimal" substrate, designed to retain the essential recognition motifs for AMPK while simplifying the sequence for ease of synthesis and use in high-throughput screening assays. This streamlined sequence has become a standard in the field for quantifying AMPK activity.[6]

Quantitative Analysis of AMPK Activity using the AMARA Peptide

The utility of the AMARA peptide lies in its consistent and reproducible performance in kinase assays. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of AMPK for the peptide and its rate of phosphorylation.

| Substrate | Kinase | Km (µM) | Vmax (nmol/min/mg) | Reference |

| SAMS Peptide | Rat Liver AMPK | 24 | 2.5 times higher than for ACC | Davies et al., 1989[5] |

| AMARA Peptide | Recombinant Human AMPK α2β2γ1 | ~200 | Not specified | Sakamoto et al., 2004 |

Note: The Vmax for the SAMS peptide was reported relative to the natural substrate, acetyl-CoA carboxylase.

Experimental Protocols: Measuring AMPK Activity

The following is a generalized protocol for a radioactive kinase assay using the AMARA peptide. This method is highly sensitive and remains a gold standard for quantifying AMPK activity.

Protocol: In Vitro AMPK Activity Assay using [γ-³²P]ATP and AMARA Peptide

1. Materials and Reagents:

-

Purified or immunoprecipitated AMPK

-

AMARA peptide solution (e.g., 1 mM stock in water)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution (containing a known concentration of non-radioactive ATP and [γ-³²P]ATP)

-

20% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

2. Assay Procedure:

-

Prepare the kinase reaction mix on ice. For each reaction, combine:

-

Kinase assay buffer

-

AMARA peptide to a final concentration of 200 µM

-

Purified AMPK or immunoprecipitated AMPK beads

-

-

Initiate the reaction by adding the ATP solution (containing [γ-³²P]ATP) to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately immerse the P81 paper in a beaker of 1% phosphoric acid.

-

Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific activity of AMPK in pmol of phosphate incorporated per minute per mg of protein.

-

Include appropriate controls, such as a reaction without the peptide substrate (to measure autophosphorylation) and a reaction without the kinase (to measure background).

Visualizing the AMPK Signaling Pathway and Experimental Workflow

To better understand the context in which the AMARA peptide is used, the following diagrams illustrate the AMPK signaling cascade and the general workflow of a kinase assay.

Caption: The AMPK signaling pathway is activated by cellular stress, leading to the regulation of metabolic processes.

Caption: A generalized workflow for an in vitro kinase assay using a radioactive substrate.

Conclusion

The development of the AMARA peptide, building on the pioneering work with the SAMS peptide, has provided researchers with a robust and specific tool to dissect the complex role of AMPK in health and disease. Its use in countless studies has been instrumental in advancing our understanding of cellular metabolism and has facilitated the search for novel therapeutics targeting metabolic disorders. The detailed protocols and quantitative data presented in this guide aim to support researchers in effectively utilizing this valuable research tool.

References

- 1. SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]

- 2. SAMS Peptide (CAS 125911-68-4): R&D Systems [rndsystems.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tissue distribution of the AMP-activated protein kinase, and lack of activation by cyclic-AMP-dependent protein kinase, studied using a specific and sensitive peptide assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The AMP-activated/SNF1 protein kinase subfamily: metabolic sensors of the eukaryotic cell? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of AMARA Peptide TFA in Cell Signaling Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of AMARA peptide TFA, its application as a crucial tool in cell signaling research, and detailed protocols for its use in studying the activity of AMP-activated protein kinase (AMPK) and related kinases.

Core Concepts: Understanding AMARA Peptide TFA

The AMARA peptide is a synthetic peptide widely used as a substrate for studying the enzymatic activity of specific protein kinases.[1][2] Its trifluoroacetate (TFA) salt is the most common form available commercially, resulting from the standard purification process of solid-phase peptide synthesis using trifluoroacetic acid. For most in vitro biochemical assays, the TFA counterion does not interfere with the experiment.

The key attributes of the AMARA peptide are:

-

Sequence: The peptide has the amino acid sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH (AMARAASAAALARRR).[3]

-

Function: It serves as a minimal, yet specific, substrate containing the phosphorylation site for AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK) family members.[4][5][6]

-

Application: Its primary role is in in vitro kinase assays to directly measure the catalytic activity of these enzymes.[7] This allows researchers to quantify enzyme kinetics, screen for inhibitors or activators, and characterize kinase function under various conditions.

The AMPK Signaling Pathway: A Central Energy Regulator

To appreciate the utility of the AMARA peptide, it is essential to understand its primary target, AMPK. AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[8] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.

AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, or ischemia. This energy deficit leads to an increased ratio of AMP to ATP. The binding of AMP to the γ subunit triggers a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, primarily LKB1 and CaMKKβ.

Once activated, AMPK orchestrates a metabolic switch:

-

It activates ATP-producing pathways: such as fatty acid oxidation and glucose uptake.

-

It inhibits ATP-consuming pathways: including lipid, protein, and glycogen synthesis.

The AMARA peptide allows for the direct measurement of the endpoint of this cascade—the catalytic activity of the activated AMPK enzyme.

Quantitative Data for Experimental Design

While precise kinetic values like Kₘ and Vₘₐₓ are highly dependent on the specific AMPK isoform, buffer conditions, and assay format, the following table summarizes typical concentrations and parameters used in AMPK kinase assays with peptide substrates like AMARA or the similar SAMS peptide. Researchers should use these as starting points and perform titrations to optimize their specific experimental setup.

| Parameter | Typical Value / Range | Notes |

| AMARA Peptide Conc. | 50 - 200 µM | Should be at or above the Kₘ for the kinase to ensure reaction velocity is proportional to enzyme concentration. |

| ATP Concentration | 100 - 250 µM | A Kₘ for ATP with AMPK is ~26-35 µM; concentrations are kept above this for saturation.[9] Includes a radiolabel tracer. |

| [γ-³²P]ATP or [γ-³³P]ATP | 0.1 - 1.0 µCi per reaction | Used as a tracer in radiometric assays to detect phosphate incorporation.[10] |

| AMP Concentration | 100 - 200 µM | Often included in the reaction buffer as an allosteric activator to ensure maximal AMPK activity. |

| Active AMPK Enzyme | 5 - 20 ng per reaction | The amount should be titrated to ensure the reaction is in the linear range with respect to time and enzyme concentration.[11] |

| Magnesium Chloride (MgCl₂) | 5 - 25 mM | Essential cofactor for kinase activity.[12] |

| Reaction Temperature | 30 °C | Standard temperature for kinase assays.[13] |

| Reaction Time | 10 - 40 minutes | Should be within the linear range of the assay; determined via a time-course experiment.[11] |

Detailed Experimental Protocols

Two primary methods are used to assess AMPK signaling: direct measurement of catalytic activity using the AMARA peptide and indirect measurement of its activation state in cells via Western blot.

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol provides a direct and quantitative measurement of AMPK catalytic activity.[14] It remains the gold standard for its sensitivity and accuracy.

A. Materials and Reagents

-

Active AMPK enzyme

-

AMARA peptide stock solution (e.g., 1 mg/mL in 20 mM Tris-HCl, pH 7.5)[4]

-

5X Kinase Assay Buffer (e.g., 125 mM MOPS pH 7.2, 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 10 mM EGTA, 2.5 mM DTT)

-

[γ-³²P]ATP (or ³³P)

-

10 mM "cold" ATP stock solution

-

1% Phosphoric Acid solution

-

P81 Phosphocellulose paper

-

Liquid Scintillation Counter and vials

B. Procedure

-

Prepare Master Mix: On ice, prepare a master mix for the number of reactions. For each 25 µL reaction, combine:

-

5 µL of 5X Kinase Assay Buffer

-

5 µL of AMARA peptide substrate solution (to final desired concentration, e.g., 200 µM)

-

Active AMPK enzyme (diluted in Kinase Dilution Buffer to desired concentration)

-

Nuclease-free water to a volume of 20 µL.

-

-

Initiate Reaction: Move to a designated radioactivity work area. Start the kinase reaction by adding 5 µL of the ATP mixture (containing both cold ATP and [γ-³²P]ATP) to each tube. Mix gently.

-

Incubation: Incubate the reactions in a water bath at 30°C for 15-20 minutes. Ensure this time is within the linear range of the assay.[12]

-

Stop Reaction: Terminate the reaction by spotting 20 µL of the mixture directly onto a pre-labeled P81 phosphocellulose paper strip.[12] The peptide will bind to the paper, while unincorporated ATP will not.

-

Wash: Air dry the P81 strips. Wash the strips 3-4 times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring. This removes all unincorporated [γ-³²P]ATP.[12]

-

Quantification: After a final rinse with acetone to speed drying, place each P81 strip into a scintillation vial. Add scintillation cocktail and measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis: Calculate specific activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.

Protocol 2: Western Blot for Cellular AMPK Activation (p-AMPK)

This method is a complementary, semi-quantitative approach to determine the activation state of AMPK within a cell or tissue lysate by detecting its phosphorylation at Thr172.[8]

A. Materials and Reagents

-

Cell or tissue lysates

-

Lysis Buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Mouse anti-total-AMPKα

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagent

B. Procedure

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[15]

-

Blocking: Block non-specific binding sites on the membrane by incubating it in Blocking Buffer for 1 hour at room temperature.[15] Note: For some phospho-antibodies, BSA is preferred over milk.[16]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AMPKα (Thr172) primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total AMPKα. The ratio of p-AMPK to total AMPK provides a measure of the extent of AMPK activation.

Mandatory Visualizations: Workflows and Logic

Radiometric Kinase Assay Workflow

Western Blot Workflow for p-AMPK

References

- 1. AMARA Peptide - 2BScientific [2bscientific.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. genscript.com [genscript.com]

- 4. AMARA substrate peptide for SIK + AMPK (ab204852) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sinobiological.com [sinobiological.com]

- 8. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]

- 16. researchgate.net [researchgate.net]

The Dual Role of Trifluoroacetic Acid in the Journey of the AMARA Peptide: From Synthesis to Kinase Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is an indispensable reagent in the lifecycle of synthetic peptides, playing a critical role from their initial cleavage from solid-phase resins to their final application in sensitive biological assays. For the AMARA peptide, a widely utilized substrate for AMP-activated protein kinase (AMPK), understanding the multifaceted interactions with TFA is paramount for ensuring experimental reproducibility and data integrity. This technical guide delineates the essential functions of TFA in the context of the AMARA peptide, providing detailed experimental protocols and insights for researchers in cell signaling and drug discovery.

The Fundamental Role of TFA in Peptide Synthesis and Purification

The journey of a synthetic peptide like AMARA begins with solid-phase peptide synthesis (SPPS), a process that culminates in the cleavage of the peptide from its resin support. TFA is the reagent of choice for this crucial step due to its strong acidity, which efficiently breaks the linker anchoring the peptide to the resin, and its high volatility, which facilitates its removal during downstream processing.[1][2][3]

Following cleavage, the crude peptide mixture, which includes the desired AMARA peptide along with various truncated and modified sequences, undergoes purification, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). Here again, TFA proves to be a vital component of the mobile phase.[4][5][6][7]

Key Functions of TFA in RP-HPLC:

-

Ion-Pairing Agent: TFA forms ion pairs with the positively charged residues of the peptide, such as the arginine residues present in the AMARA peptide sequence (AMARAASAAALARRR).[4][8][9] This interaction effectively neutralizes the charge and increases the peptide's hydrophobicity, leading to better retention on the hydrophobic C18 stationary phase and improved peak resolution.[4]

-

pH Control: The acidic nature of TFA helps to maintain a low pH in the mobile phase, which is crucial for protonating the peptide's acidic and basic residues. This ensures consistent ionization and chromatographic behavior.[6][8]

-

Suppression of Silanol Interactions: TFA helps to suppress the undesirable interactions between the positively charged peptide and the free silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing and poor separation.[4][6]

The concentration of TFA in the mobile phase is a critical parameter that can be optimized to achieve the best separation. While a concentration of 0.1% (v/v) is commonly used, studies have shown that for peptides with multiple positive charges, like the AMARA peptide, a higher concentration of 0.2-0.25% may provide optimal resolution.[4][5]

Quantitative Considerations: The Impact of Residual TFA

Despite its benefits, residual TFA in the final lyophilized peptide product can have significant implications for downstream applications. The presence of TFA as a counterion to the positively charged residues of the AMARA peptide can affect its net weight, solubility, and biological activity.[10][11] The TFA content in a lyophilized peptide sample can range from 10% to 40% by weight.[12]

For most standard in vitro kinase assays using the AMARA peptide, the residual TFA levels are generally not considered to interfere with the results.[10] However, for highly sensitive cellular or biochemical studies, the presence of TFA could potentially alter the peptide's conformation or interaction with its target kinase.[10][11] Therefore, accurate quantification of residual TFA is often necessary.

Several analytical techniques can be employed for the determination of TFA in peptide preparations, with ion chromatography being a sensitive and straightforward method.[1][13]

Table 1: Quantitative Parameters for TFA in Peptide Analysis

| Parameter | Typical Value/Range | Significance | Reference(s) |

| TFA Concentration in RP-HPLC Mobile Phase | 0.05% - 0.25% (v/v) | Optimizes peak shape and resolution. Higher concentrations can be beneficial for highly charged peptides. | [4][5] |

| Residual TFA Content in Lyophilized Peptide | 10% - 40% (w/w) | Affects net peptide weight and may influence biological activity in sensitive assays. | [12] |

| Method Detection Limit for TFA by Ion Chromatography | < 90 ng/mL | Allows for accurate quantification of residual TFA. | [13] |

| Recovery of TFA from Peptide Matrices (Ion Chromatography) | > 90% | Ensures accurate measurement of TFA content. | [1] |

Experimental Protocols

RP-HPLC Purification of AMARA Peptide

This protocol outlines a general procedure for the purification of the AMARA peptide using RP-HPLC with a TFA-containing mobile phase.

Materials:

-

Crude AMARA peptide, lyophilized

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

-

C18 reversed-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude AMARA peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a constant flow rate.

-

Injection: Inject the dissolved peptide sample onto the column.

-

Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the AMARA peptide.

-

Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified AMARA peptide as a TFA salt.

Quantification of Residual TFA by Ion Chromatography

This protocol provides a method for determining the amount of residual TFA in a purified AMARA peptide sample.

Materials:

-

Purified AMARA peptide (TFA salt)

-

TFA standard solutions of known concentrations

-

Ion chromatography system with a suppressed conductivity detector

-

Anion-exchange column

-

Eluent (e.g., a potassium hydroxide gradient)

Procedure:

-

Standard Curve Preparation: Prepare a series of TFA standard solutions of known concentrations in HPLC-grade water.

-

Sample Preparation: Accurately weigh a sample of the lyophilized AMARA peptide and dissolve it in a known volume of HPLC-grade water to create a stock solution. Further dilute the stock solution to a concentration that falls within the range of the standard curve.

-

Chromatographic Analysis:

-

Equilibrate the anion-exchange column with the starting eluent concentration.

-

Inject a fixed volume of each standard solution and the prepared peptide sample solution.

-

Run the ion chromatography method, which typically involves a gradient elution to separate the TFA from other anions.

-

Detect the TFA using a suppressed conductivity detector.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the TFA standard against its concentration.

-

Determine the concentration of TFA in the peptide sample solution from the standard curve.

-

Calculate the weight percentage of TFA in the original lyophilized peptide sample.

-

Signaling Pathway and Experimental Workflow

The AMARA peptide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding this signaling pathway is crucial for interpreting the results of kinase assays utilizing the AMARA peptide.

Caption: The AMPK signaling pathway, where an increased AMP/ATP ratio activates upstream kinases (LKB1 and CaMKKβ) that in turn phosphorylate and activate AMPK. Activated AMPK then phosphorylates substrates like the AMARA peptide.

An in vitro AMPK kinase assay using the AMARA peptide typically follows a defined workflow to measure the kinase activity.

Caption: A typical experimental workflow for an in vitro AMPK kinase assay using the AMARA peptide as a substrate.

Conclusion

Trifluoroacetic acid is an integral part of the synthesis and purification of the AMARA peptide. Its role as a cleavage agent and an ion-pairing reagent in RP-HPLC is crucial for obtaining a highly pure product. While residual TFA is an inherent component of the final lyophilized peptide, its presence is generally well-tolerated in standard kinase assays. However, for applications requiring precise peptide quantification or in highly sensitive biological systems, accurate determination of TFA content is recommended. By understanding the dual nature of TFA's involvement with the AMARA peptide, researchers can optimize their experimental protocols and ensure the reliability of their findings in the study of AMPK signaling and related therapeutic areas.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lifetein.com [lifetein.com]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMARA Peptide [novoprolabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. omizzur.com [omizzur.com]

- 13. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

AMARA Peptide TFA: An In-depth Technical Guide for Studying AMP-activated Protein Kinase (AMPK) Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of AMARA peptide TFA as a substrate for studying the activity of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. This document details the properties of the AMARA peptide, experimental protocols for its use in various assay formats, and its application in research and drug discovery.

Introduction to AMARA Peptide and AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to metabolic stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[2] Given its central role in regulating metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[3]

The AMARA peptide is a synthetic peptide that serves as a minimal and specific substrate for AMPK.[4][5] Its sequence, AMARAASAAALARRR, contains the phosphorylation site for AMPK.[6] The trifluoroacetic acid (TFA) salt form of the AMARA peptide is commonly used in research due to its stability and solubility.[7][8] While it is a substrate for all AMPK subfamily kinases, it can also be utilized by other kinases such as Salt-Inducible Kinases (SIKs).[5]

Properties of AMARA Peptide TFA

A summary of the key properties of the AMARA peptide is provided in the table below.

| Property | Description |

| Sequence | H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH |

| Molecular Formula | C64H116F3N27O18S |

| Molecular Weight | 1640.84 g/mol |

| Purity | Typically >95% or >98% as determined by HPLC[6] |

| Form | Lyophilized powder |

| Storage | Store at -20°C or -80°C for long-term stability[7][8] |

| Solubility | Soluble in water (≥ 50 mg/mL); sonication may be required to aid dissolution[7][8] |

AMPK Signaling Pathway

AMPK activation is a critical cellular event that triggers a cascade of downstream signaling pathways to restore energy balance. The following diagram illustrates the core AMPK signaling pathway.

Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the stimulation of energy-producing pathways and the inhibition of energy-consuming pathways.

Experimental Protocols for Measuring AMPK Activity using AMARA Peptide TFA

The following sections provide detailed methodologies for key experiments to measure AMPK activity using the AMARA peptide.

Preparation of AMARA Peptide TFA Stock Solution

Proper preparation of the AMARA peptide stock solution is critical for obtaining reliable and reproducible results.

Materials:

-

AMARA peptide TFA (lyophilized powder)

-

Sterile, nuclease-free water or a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Bring the lyophilized AMARA peptide TFA vial to room temperature before opening to prevent condensation.

-

Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gently vortex the vial to dissolve the peptide.

-

If the peptide does not fully dissolve, sonicate the vial in an ultrasonic bath for a short period.[7][8]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Radiometric AMPK Activity Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the AMARA peptide.

Materials:

-

Purified active AMPK

-

AMARA peptide TFA stock solution

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Acetone

-

Scintillation counter and vials

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

Purified active AMPK (amount to be optimized)

-

AMARA peptide (final concentration typically 50-200 µM)

-

Nuclease-free water to bring the volume to 20 µL

-

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~300 cpm/pmol).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting 15 µL of the reaction mixture onto a 1.5 cm x 1.5 cm square of P81 phosphocellulose paper.[9]

-

Immediately immerse the P81 paper in a beaker containing 150 mL of 1% phosphoric acid.[9]

-

Wash the papers six times with 150 mL of 1% phosphoric acid for 5 minutes each, followed by a final wash in acetone.[9]

-

Allow the papers to air dry completely.

-

Place the dry papers into scintillation vials, add 3 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

Caption: Workflow for a radiometric AMPK activity assay using AMARA peptide.

Non-Radioactive AMPK Activity Assay (Luminescence-Based)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Purified active AMPK

-

AMARA peptide TFA stock solution

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP)

-

ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a white, opaque multi-well plate. For a 10 µL reaction:

-

2 µL of 5x Kinase Assay Buffer

-

Purified active AMPK

-

AMARA peptide (final concentration to be optimized)

-

ATP (final concentration to be optimized, e.g., 25 µM)

-

Nuclease-free water to a final volume of 10 µL

-

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

Caption: Workflow for a non-radioactive, luminescence-based AMPK activity assay.

Data Presentation and Analysis

Quantitative data from AMPK activity assays should be carefully analyzed and presented. Below are examples of how to structure data tables for clarity and comparison.

Table 1: Kinetic Parameters of AMARA Peptide with AMPK

| Parameter | Value |

| Km (µM) | Value to be determined experimentally |

| Vmax (pmol/min/µg) | Value to be determined experimentally |

| kcat (s⁻¹) | Value to be determined experimentally |

| kcat/Km (M⁻¹s⁻¹) | Value to be determined experimentally |

Table 2: Comparison of Different AMPK Substrates

| Substrate | Sequence | Km (µM) | Relative Vmax (%) |

| AMARA Peptide | AMARAASAAALARRR | Experimental Value | 100 |

| SAMS Peptide | HMRSAMSGLHLVKRR | Literature Value | Experimental Value |

| Other Peptide | Sequence | Experimental Value | Experimental Value |

Troubleshooting and Considerations

-

TFA Interference: Residual TFA in peptide preparations can interfere with cellular assays.[10] For sensitive applications, consider TFA removal or exchange to a more biocompatible counter-ion like acetate or hydrochloride.[10][11]

-

Peptide Solubility: If the AMARA peptide is difficult to dissolve, sonication or the use of a small amount of an appropriate solvent (e.g., DMSO for highly hydrophobic peptides, though not ideal for those with cysteine) can be employed.[12]

-

Assay Linearity: Ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration to obtain accurate activity measurements.

-

Controls: Always include appropriate controls in your experiments, such as reactions without enzyme, without substrate, and with known inhibitors or activators of AMPK.

Conclusion

The AMARA peptide TFA is a valuable and widely used tool for the in vitro assessment of AMPK activity. Its specificity and suitability for various assay formats, including both traditional radiometric and modern non-radioactive methods, make it an essential reagent for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the key factors outlined in this guide, scientists can obtain reliable and reproducible data to advance our understanding of AMPK biology and facilitate the discovery of novel therapeutics targeting this critical metabolic regulator.

References

- 1. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. AMARA peptide - 1 mg [anaspec.com]

- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 6. genscript.com [genscript.com]

- 7. glpbio.com [glpbio.com]

- 8. arctomsci.com [arctomsci.com]

- 9. diacomp.org [diacomp.org]

- 10. genscript.com [genscript.com]

- 11. peptide.com [peptide.com]

- 12. biocat.com [biocat.com]

Methodological & Application

AMARA Peptide Kinase Assay: A Detailed Protocol for Measuring AMPK Activity

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a sensor of the AMP:ATP ratio. Its activation triggers a cascade of events aimed at restoring cellular energy balance, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. The AMARA peptide (AMARAASAAALARRR) is a synthetic peptide that contains a specific phosphorylation site for AMPK, making it an ideal substrate for in vitro kinase assays to determine AMPK activity.[1] This document provides a detailed protocol for performing an AMARA peptide kinase assay to measure the activity of AMPK, including reagent preparation, step-by-step instructions, and data analysis.

AMPK Signaling Pathway

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[2][3] The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and promotes phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).[3][4] Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic pathways that consume ATP (e.g., synthesis of fatty acids, cholesterol, and proteins) and activate catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).[3][4]

Caption: Simplified AMPK signaling pathway.

Experimental Protocol: AMARA Peptide Kinase Assay

This protocol describes a common method for measuring AMPK activity using the AMARA peptide as a substrate. The assay can be performed using either a radioactive (³²P-ATP) or non-radioactive (e.g., ADP-Glo™, fluorescence polarization) detection method. The following is a generalized protocol that can be adapted for either format.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| AMARA Peptide | Multiple | e.g., AnaSpec AS-62596 | -20°C |

| Recombinant Human AMPK | Multiple | e.g., Sigma-Aldrich A1358 | -80°C |

| ATP | Multiple | e.g., Sigma-Aldrich A7699 | -20°C |

| [γ-³²P]ATP (for radioactive assay) | PerkinElmer | BLU002A | 4°C |

| Kinase Assay Buffer (5X) | See preparation below | 4°C | |

| Phosphocellulose Paper (P81) | Whatman | 3698-915 | Room Temp |

| Phosphoric Acid | Multiple | Room Temp | |

| Scintillation Cocktail | Multiple | Room Temp | |

| ADP-Glo™ Kinase Assay Kit (for non-radioactive assay) | Promega | V9101 | -20°C |

Reagent Preparation

-

Kinase Assay Buffer (5X): 200 mM HEPES (pH 7.4), 100 mM MgCl₂, 5 mM DTT. Store at 4°C.

-

AMARA Peptide Stock Solution (10 mM): Reconstitute lyophilized peptide in sterile water. Aliquot and store at -20°C.

-

ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

-

AMPK Working Solution: Dilute recombinant AMPK to the desired concentration in 1X Kinase Assay Buffer just before use. The optimal concentration should be determined empirically.

Assay Procedure

The following procedure is for a single reaction. Scale as needed for multiple samples, including positive and negative controls.

Caption: General workflow for a kinase assay.

Step-by-Step Protocol:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. The final reaction volume is typically 25-50 µL.

| Component | Final Concentration | Example Volume (for 25 µL reaction) |

| 5X Kinase Assay Buffer | 1X | 5 µL |

| AMARA Peptide | 200 µM | 0.5 µL of 10 mM stock |

| ATP | 200 µM | 0.5 µL of 10 mM stock |

| [γ-³²P]ATP (if applicable) | ~1 µCi | 0.5 µL |

| Test Compound/Vehicle | Varies | 1 µL |

| Sterile Water | to final volume | 12.5 µL |

| AMPK Enzyme | 10-50 ng | 5 µL of diluted enzyme |

-

Initiate the Reaction: Add the AMPK enzyme to the reaction mix to start the reaction.

-

Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Stop the Reaction:

-

Radioactive Assay: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in 1% phosphoric acid.

-

Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the reaction and proceed with detection. This usually involves adding a reagent that depletes the remaining ATP.

-

-

Detection:

-

Radioactive Assay: Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse with acetone and let the papers air dry. Place the papers in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay: Proceed with the addition of the detection reagents as per the kit protocol and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Data Analysis

-

Calculate Kinase Activity (Radioactive Assay):

-

Determine the specific activity of the [γ-³²P]ATP (cpm/pmol).

-

Calculate the amount of ³²P incorporated into the AMARA peptide (pmol) using the measured cpm and the specific activity.

-

Express AMPK activity as pmol of phosphate incorporated per minute per mg of enzyme (pmol/min/mg).

-

-

Analyze Non-Radioactive Assay Data:

-

Follow the data analysis guidelines provided with the specific assay kit. Typically, the signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

-

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the AMARA peptide kinase assay.

Table 1: Typical Reaction Conditions

| Parameter | Recommended Range | Notes |

| AMPK Concentration | 10 - 100 ng/reaction | Optimal concentration should be determined empirically. |

| AMARA Peptide Concentration | 100 - 200 µM | |

| ATP Concentration | 100 - 500 µM | For radioactive assays, a lower concentration of cold ATP is used with [γ-³²P]ATP. |

| Incubation Temperature | 30°C | |

| Incubation Time | 10 - 30 minutes | Should be within the linear range of the reaction. |

Table 2: Example Data with AMPK Activators and Inhibitors

| Compound | Concentration | Expected Effect on AMPK Activity | Example IC₅₀/EC₅₀ |

| AMP | 100 - 500 µM | Activation | EC₅₀ ~5-20 µM |

| A-769662 | 1 - 10 µM | Activation | EC₅₀ ~0.8 µM |

| Compound C (Dorsomorphin) | 5 - 20 µM | Inhibition | IC₅₀ ~100-200 nM |

| Staurosporine | 10 - 100 nM | Inhibition | IC₅₀ ~5-20 nM |

Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions and the isoform of AMPK used.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no signal | Inactive enzyme | Use a fresh aliquot of enzyme; ensure proper storage. |

| Suboptimal reagent concentrations | Optimize concentrations of ATP, peptide, and enzyme. | |

| Incorrect buffer conditions | Check pH and composition of the kinase buffer. | |

| High background signal | Contaminating kinase activity | Use highly purified AMPK. |

| Incomplete washing (radioactive assay) | Ensure thorough washing of P81 papers. | |

| Reagent contamination | Use fresh, high-quality reagents. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. |

| Temperature fluctuations | Ensure consistent incubation temperature. | |

| Reaction not in linear range | Optimize incubation time and/or enzyme concentration. |

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can reliably measure AMPK activity using the AMARA peptide kinase assay, facilitating the study of this important metabolic regulator and the development of novel therapeutics.

References

Optimal Concentration of AMARA Peptide for Kinase Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide (sequence: AMARAASAAALARRR) is a widely recognized substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs).[1] Its specific amino acid sequence contains a phosphorylation site recognized by these key regulators of cellular metabolism and gene expression. Accurate and reproducible measurement of AMPK and SIK activity is crucial for basic research and for the development of therapeutic agents targeting metabolic disorders and cancer. A critical parameter in any kinase assay is the concentration of the substrate. This document provides detailed application notes and protocols to guide researchers in determining and utilizing the optimal concentration of AMARA peptide for their kinase assays.

Determining the Optimal AMARA Peptide Concentration

The optimal substrate concentration in a kinase assay is closely related to the Michaelis-Menten constant (Km) of the enzyme for that substrate. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For robust and sensitive assays, it is generally recommended to use a substrate concentration that is 2-5 times the Km value. This ensures that the assay is sensitive to changes in enzyme activity and not limited by substrate availability.

Signaling Pathway

The AMARA peptide serves as a substrate for the serine/threonine kinase AMPK. AMPK itself is a central regulator of cellular energy homeostasis and is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases such as LKB1 and CaMKKβ can phosphorylate and activate AMPK. Once active, AMPK phosphorylates a multitude of downstream targets, including the AMARA peptide in an in vitro setting, to restore energy balance.

References

AMARA Peptide TFA: Application Notes and Protocols for Aqueous Buffer Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide (sequence: AMARAASAAALARRR) is a well-established substrate for AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK), making it a crucial tool for studying cellular energy homeostasis and related signaling pathways.[1] This peptide is commonly supplied as a trifluoroacetate (TFA) salt, a remnant of the solid-phase synthesis and purification process. While TFA is generally effective for peptide stability and handling, its presence can influence solubility and experimental outcomes. These application notes provide detailed information and protocols for dissolving and handling AMARA peptide TFA in various aqueous buffers relevant to biological assays.

Physicochemical Properties of AMARA Peptide

The AMARA peptide is a basic peptide due to the presence of multiple arginine (Arg) residues. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Sequence | AMARAASAAALARRR | [2] |

| Molecular Weight | ~1542.8 g/mol (as free base) | [2] |

| Charge at pH 7 | Positive | [3][4] |

| Form | Typically a lyophilized powder |

Factors Influencing AMARA Peptide TFA Solubility

Several factors can impact the solubility of AMARA peptide TFA in aqueous solutions:

-

pH: As a basic peptide, AMARA's solubility is generally higher in acidic to neutral pH ranges where the arginine residues are protonated, leading to greater electrostatic repulsion between peptide molecules.

-

Ionic Strength: The salt concentration of the buffer can influence solubility. While moderate ionic strength can enhance solubility by shielding charges, very high salt concentrations can lead to "salting out."

-

Buffer Composition: The specific ions in the buffer can interact with the peptide and the TFA counterion, affecting solubility.

-

Temperature: In some cases, gentle warming can aid in the dissolution of peptides, but excessive heat should be avoided to prevent degradation.[5]

-

TFA Counterion: The trifluoroacetate counterion can impact the peptide's secondary structure and its propensity to aggregate, thereby affecting its solubility.[6]

Data Presentation: AMARA Peptide TFA Solubility in Aqueous Buffers

The following table summarizes the known and expected solubility of AMARA peptide TFA in common laboratory solvents and buffers. It is important to note that solubility can be batch-dependent, and it is always recommended to perform a small-scale solubility test before dissolving the entire sample.[3][7]

| Solvent/Buffer | pH | Concentration | Observations & Recommendations | Reference |

| Water | ~7.0 | ≥ 50 mg/mL | Ultrasonic treatment may be required. | [5][8] |

| PBS (Phosphate Buffered Saline) | 7.2 - 7.4 | ~1 mg/mL | Generally soluble at this concentration. | [9] |

| Tris-HCl | 7.5 | ~1 mg/mL | A commonly recommended buffer for reconstitution. | |

| DMSO (Dimethyl sulfoxide) | N/A | ~1 mg/mL | Use for hydrophobic peptides; dilute aqueous solutions slowly. | [9] |

| Acetic Acid (0.1 - 10%) | Acidic | High | Can be used as a primary solvent for basic peptides if water fails. | [3][7][10] |

| HEPES | 7.0 - 8.0 | Expected to be soluble | A common biological buffer; solubility should be good. | |

| MOPS | 6.5 - 7.9 | Expected to be soluble | Another common biological buffer; expect good solubility. | |

| Citrate Buffer | 3.0 - 6.2 | Expected to be soluble | Acidic pH should favor the solubility of the basic AMARA peptide. |

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized AMARA Peptide TFA

This protocol provides a general procedure for dissolving lyophilized AMARA peptide TFA.

Materials:

-

Lyophilized AMARA peptide TFA

-

Sterile, nuclease-free water

-

Desired aqueous buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

-

Initial Solubilization: Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., 1 mg/mL).

-

Mixing: Gently vortex the vial to mix the contents.

-

Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[7] Avoid excessive heating.

-

Visual Inspection: The final solution should be clear and free of particulates. If particulates remain, further sonication or the addition of a small amount of a solubilizing agent (see Protocol 2) may be necessary.

-

Storage: Aliquot the reconstituted peptide solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Method for Determining Optimal Solubility Conditions

This protocol is recommended when the optimal solvent for a new batch of AMARA peptide TFA is unknown.

Materials:

-

Small aliquot of lyophilized AMARA peptide TFA (~1 mg)

-

Sterile, nuclease-free water

-

A selection of aqueous buffers (e.g., Tris-HCl, HEPES, PBS at various pH values)

-

0.1% Acetic Acid solution

-

Vortex mixer

-

Ultrasonic water bath

-

Microcentrifuge

Procedure:

-

Initial Test in Water: Add a small volume of sterile water to the peptide aliquot. Vortex and observe solubility.

-

Test in Aqueous Buffers: If solubility in water is poor, test small aliquots in various aqueous buffers at the desired working pH. Vortex and sonicate as needed.

-

Acidic Solution for Basic Peptides: Since AMARA is a basic peptide, if it fails to dissolve in water or neutral buffers, try dissolving it in a small volume of 0.1% acetic acid.[10] Once dissolved, the acidic stock solution can be diluted with the desired aqueous buffer. Be sure to check the final pH of your working solution.

-

Centrifugation: After attempting to dissolve the peptide, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. A clear supernatant indicates successful solubilization, while a pellet indicates incomplete dissolution.

-

Record Keeping: Carefully document the solvent, concentration, and any treatments (e.g., sonication, warming) used to achieve a clear solution for future reference.

Signaling Pathway and Experimental Workflow Diagrams

AMARA Peptide in the AMPK Signaling Pathway

The AMARA peptide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. Upstream kinases such as LKB1 and CaMKKβ phosphorylate and activate AMPK.[11][12] Once active, AMPK phosphorylates a variety of downstream targets, including the AMARA peptide, to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

Caption: AMPK signaling pathway showing upstream activators and AMARA peptide as a substrate.

Experimental Workflow for AMARA Peptide Solubility Testing